Terpinolene
Terpinolene
Terpinolene, also known as alpha-terpinolene or isoterpinene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, terpinolene is considered to be an isoprenoid lipid molecule. Terpinolene has been primarily detected in feces. Within the cell, terpinolene is primarily located in the cytoplasm. Terpinolene exists in all eukaryotes, ranging from yeast to humans. Terpinolene is a sweet, citrus, and fresh tasting compound that can be found in a number of food items such as cabbage, carrot, hyssop, and fennel. This makes terpinolene a potential biomarker for the consumption of these food products. Terpinolene is a potentially toxic compound.
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins.
Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins.
Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
Brand Name:
Vulcanchem
CAS No.:
586-62-9
VCID:
VC0010128
InChI:
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
SMILES:
CC1=CCC(=C(C)C)CC1
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
Terpinolene
CAS No.: 586-62-9
Main Products
VCID: VC0010128
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 586-62-9 |
---|---|
Product Name | Terpinolene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 1-methyl-4-propan-2-ylidenecyclohexene |
Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 |
Standard InChIKey | MOYAFQVGZZPNRA-UHFFFAOYSA-N |
SMILES | CC1=CCC(=C(C)C)CC1 |
Canonical SMILES | CC1=CCC(=C(C)C)CC1 |
Boiling Point | 186.0 °C 187 °C |
Colorform | Water-white to pale amber liquid Colorless liquid or oil |
Density | d2020 0.86 0.8632 g/cu cm at 15 °C 0.872-0.882 |
Flash Point | 64 °C (147 °F) - closed cup 99 °F (37.2 °C) (Closed cup) |
Melting Point | 25 °C <25°C |
Physical Description | Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins. Liquid Solid Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma |
Description | Terpinolene, also known as alpha-terpinolene or isoterpinene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, terpinolene is considered to be an isoprenoid lipid molecule. Terpinolene has been primarily detected in feces. Within the cell, terpinolene is primarily located in the cytoplasm. Terpinolene exists in all eukaryotes, ranging from yeast to humans. Terpinolene is a sweet, citrus, and fresh tasting compound that can be found in a number of food items such as cabbage, carrot, hyssop, and fennel. This makes terpinolene a potential biomarker for the consumption of these food products. Terpinolene is a potentially toxic compound. Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins. Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component. |
Solubility | 6.97e-05 M 0.0095 mg/mL at 23 °C In water, 9.5 mg/L at 25 °C Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride Soluble in alcohol, ether, glycol Insoluble in water; soluble in oils Soluble (in ethanol) |
Synonyms | 1,4(8)-terpadiene;1-Methyl-4-(1-methylethylidene)-1-cyclohexene;1-methyl-4-(1-methylethylidene)-cyclohexen;1-methyl-4-(1-methylethylidene)-cyclohexene (alpha-terpinolene);1-methyl-4-isopropylidene-1-cyclohexene;3-methyl-6-(1-methylethylidene)-cyclohe |
Vapor Pressure | 0.74 mmHg 0.74 mm Hg at 25 °C |
Reference | 1: Macedo EM, Santos WC, Sousa BP Neto, Lopes EM, Piauilino CA, Cunha FV, Sousa DP, Oliveira FA, Almeida FR. Association of terpinolene and diclofenac presents antinociceptive and anti-inflammatory synergistic effects in a model of chronic inflammation. Braz J Med Biol Res. 2016 Jun 20;49(7). pii: S0100-879X2016000700602. doi: 10.1590/1414-431X20165103. PubMed PMID: 27332775; PubMed Central PMCID: PMC4918787. 2: Fujita K, Bunyu Y, Kuroda K, Ashitani T, Shigeto J, Tsutsumi Y. A novel synthetic pathway for tropolone ring formation via the olefin monoterpene intermediate terpinolene in cultured Cupressus lusitanica cells. J Plant Physiol. 2014 May 1;171(8):610-4. doi: 10.1016/j.jplph.2013.12.016. Epub 2014 Mar 20. PubMed PMID: 24709152. 3: Turkez H, Aydın E, Geyikoglu F, Cetin D. Genotoxic and oxidative damage potentials in human lymphocytes after exposure to terpinolene in vitro. Cytotechnology. 2015 May;67(3):409-18. doi: 10.1007/s10616-014-9698-z. Epub 2014 Mar 4. PubMed PMID: 24590926; PubMed Central PMCID: PMC4371562. 4: Harrison JC, Wells JR. Investigation of terpinolene + ozone or terpinolene + nitrate radical reaction products using denuder/filter apparatus. Atmos Environ (1994). 2013 Dec;80:524-532. PubMed PMID: 26527171; PubMed Central PMCID: PMC4624623. |
PubChem Compound | 11463 |
Last Modified | Nov 11 2021 |
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